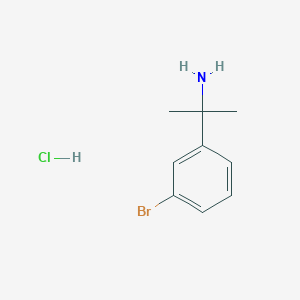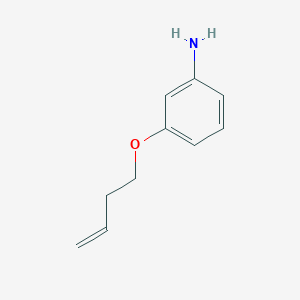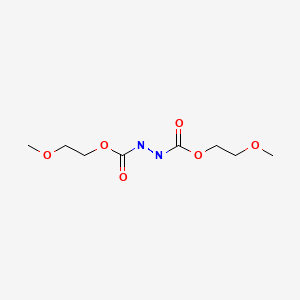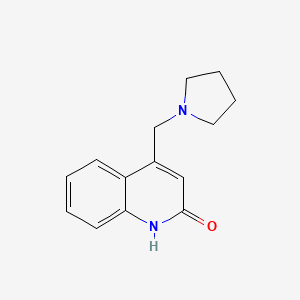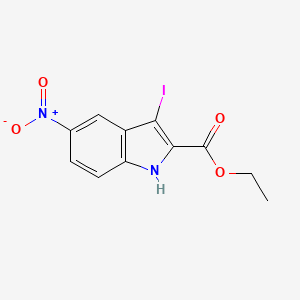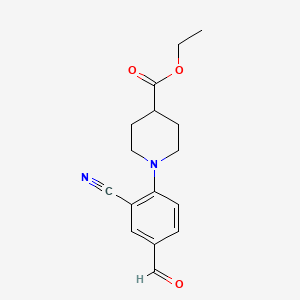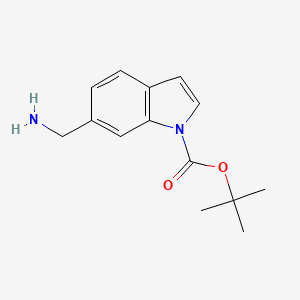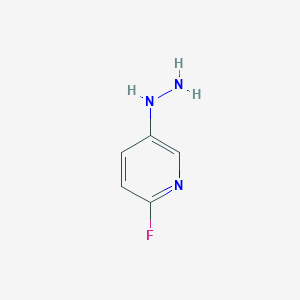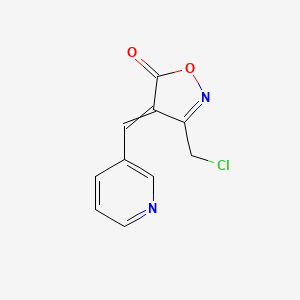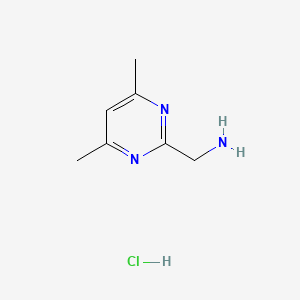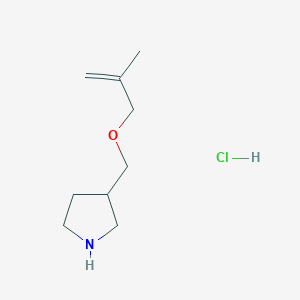
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride
Übersicht
Beschreibung
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride, also known as MPM and MPMPH, is a chemical compound with the molecular formula C9H18ClNO1. It has gained attention due to its potential applications in various fields of research and industry1.
Synthesis Analysis
Unfortunately, the synthesis process for 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is not readily available from the search results. Further research or consultation with a chemical expert may be necessary.Molecular Structure Analysis
The molecular structure of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is represented by the molecular formula C9H18ClNO1. The molecular weight of this compound is 191.7 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride are not provided in the search results. Detailed information about its reactivity may require further investigation or consultation with a chemical expert.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride are not fully detailed in the search results. However, it is known that the molecular weight of this compound is 191.7 g/mol1.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Application
The oxidative coupling polymerization of derivatives bearing ether moieties demonstrates the role of such compounds in synthesizing polymers with specific functionalities. These polymers exhibit characteristics suitable for chiral recognition, indicating their potential in developing materials with selective interaction abilities towards certain molecules, such as amino acids (Habaue, Seko, & Okamoto, 2003).
Medicinal Chemistry and Drug Development
In the context of medicinal chemistry, derivatives similar to 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride have been explored for their pharmaceutical applications. For instance, compounds involving pyrrolidinylmethyl ethers have been investigated for their potential as κ-opioid receptor antagonists, showing promise in the treatment of depression and addiction disorders (Grimwood et al., 2011).
Supramolecular Chemistry
The synthesis of supramolecular dendrimers incorporating phenylpropyl ether-based structures exemplifies the compound's applicability in creating highly ordered and complex molecular architectures. These dendrimers self-assemble into structures with potential applications ranging from nanotechnology to materials science, demonstrating unique properties such as porous columnar lattices and hollow supramolecular spheres (Percec et al., 2006).
Material Functionalization
The functionalization of materials with specific chemical groups can significantly alter their properties. For example, polymers bearing ether and sulfide links, along with electron-withdrawing trifluoromethyl groups, have been synthesized for their outstanding solubility, thermal stability, and optical properties. These materials find applications in various fields, including electronics and photonics, where their low refractive indexes and thermal stability are advantageous (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Safety And Hazards
The safety and hazards associated with 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride are not specified in the search results. It is recommended to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions and potential applications of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride are not specified in the search results. However, it has been noted that this compound has potential applications in various fields of research and industry1.
Eigenschaften
IUPAC Name |
3-(2-methylprop-2-enoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)6-11-7-9-3-4-10-5-9;/h9-10H,1,3-7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOQXNAFJKYWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride | |
CAS RN |
1219981-12-0 | |
| Record name | Pyrrolidine, 3-[[(2-methyl-2-propen-1-yl)oxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)

